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Introduction
Chrysodine G, also known as Chrysodine Y or Basic Orange 2, is a versatile basic azo dye

utilized in various histological applications, including botanical microscopy.[1] While specific,

detailed protocols for the use of Chrysodine in staining suberized and cutinized plant tissues

are not extensively documented in recent literature, a generalized staining procedure can be

effectively employed. This document provides a comprehensive, inferred protocol for the

application of Chrysodine G for the visualization of suberin and cutin in plant tissue sections,

based on established histological principles. Chrysodine is expected to impart a distinct

orange to brown coloration to these lipophilic cell wall components, aiding in their identification

and localization within plant tissues.

Principle of Staining
Chrysodine is a basic dye, meaning its chromophore (color-bearing ion) is positively charged.

This cationic dye will bind to acidic (negatively charged) components within the plant tissue.

While the primary targets of basic dyes are nucleic acids and acidic proteins, they can also

stain other components, including certain cell wall constituents. The lipophilic nature of suberin

and cutin may also play a role in the retention of this organic dye. The resulting coloration

allows for the microscopic differentiation of suberized and cutinized tissues from other cell

types.
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Data Presentation
The following table summarizes the key quantitative parameters of the Chrysodine staining

protocol for plant tissue sections.

Parameter Value/Range Notes

Fixative FAA (Formalin-Aceto-Alcohol)
Standard fixative for plant

histology.

Section Thickness 10 - 50 µm
Thinner sections generally

yield better results.

Chrysodine G Solution 0.5% (w/v) in 70% ethanol
A common concentration for

many histological stains.

Staining Time 5 - 15 minutes

Optimal time may vary

depending on the tissue type

and thickness.

Differentiation 95% Ethanol
Used to remove excess stain

and improve contrast.

Counterstain (Optional)
0.5% Aniline Blue in 95%

Ethanol

Can be used to stain cellulosic

cell walls for contrast.

Experimental Protocols
Materials and Reagents

Plant tissue (e.g., stems, roots, leaves)

Fixative solution (FAA): 50% ethanol, 5% glacial acetic acid, 10% formalin (37-40%

formaldehyde solution)

Ethanol series (30%, 50%, 70%, 95%, 100%)

Xylene or other clearing agents

Paraffin wax
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Microtome

Glass microscope slides and coverslips

Staining jars

Chrysodine G (C.I. 11270)

Aniline Blue (optional counterstain)

Mounting medium (e.g., Canada balsam or synthetic equivalent)

Light microscope

Staining Solution Preparation
Chrysodine G Stock Solution (0.5% w/v):

Weigh 0.5 g of Chrysodine G powder.

Dissolve in 100 mL of 70% ethanol.

Stir until fully dissolved. The solution will appear as a reddish-brown to orange color.

Filter the solution before use to remove any undissolved particles.

Aniline Blue Counterstain (0.5% w/v) (Optional):

Weigh 0.5 g of Aniline Blue powder.

Dissolve in 100 mL of 95% ethanol.

Stir until fully dissolved and filter before use.

Staining Procedure
Fixation:

Immerse freshly collected plant tissue in FAA fixative for at least 24 hours.
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Dehydration and Embedding:

Dehydrate the fixed tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 95%,

100% ethanol), with at least 1-2 hours in each step.

Clear the dehydrated tissue in xylene.

Infiltrate and embed the tissue in paraffin wax.

Sectioning:

Section the paraffin-embedded tissue using a rotary microtome to a thickness of 10-50

µm.

Mount the sections on clean glass slides.

Deparaffinization and Rehydration:

Deparaffinize the sections by immersing the slides in xylene (2 changes, 5 minutes each).

Rehydrate the sections through a descending ethanol series (100%, 95%, 70%, 50%,

30%), ending with distilled water.

Staining:

Immerse the slides in the 0.5% Chrysodine G staining solution for 5-15 minutes.

Washing and Differentiation:

Briefly rinse the slides in 70% ethanol to remove excess stain.

Differentiate the sections in 95% ethanol for 30-60 seconds. This step is crucial for

achieving good contrast. Monitor the differentiation process under a microscope to avoid

over-destaining.

Counterstaining (Optional):
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If a counterstain is desired, immerse the slides in 0.5% Aniline Blue in 95% ethanol for 1-2

minutes.

Briefly rinse in 95% ethanol to remove excess counterstain.

Dehydration and Mounting:

Dehydrate the stained sections through an ascending ethanol series (95%, 100%).

Clear the sections in xylene.

Mount a coverslip over the sections using a suitable mounting medium.

Expected Results
Suberized and Cutinized Cell Walls: Should appear in shades of orange to reddish-brown.

Lignified Tissues: May also show some affinity for Chrysodine, potentially staining a

yellowish-orange.

Parenchyma and other non-lignified, non-suberized tissues: Should remain largely unstained

or very lightly colored.

If Aniline Blue counterstain is used: Cellulosic cell walls will appear blue, providing a clear

contrast with the orange-brown of the suberized/cutinized tissues.

Mandatory Visualization

Tissue Preparation Staining Procedure Final Steps

Fixation in FAA Dehydration & Paraffin Embedding Microtome Sectioning Deparaffinization & Rehydration Stain with 0.5% Chrysodine G Differentiation in 95% Ethanol Optional: Counterstain with Aniline Blue Dehydration Clearing in Xylene Mounting Microscopy

Click to download full resolution via product page

Caption: Experimental workflow for Chrysodine staining of plant tissue sections.
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Caption: Logical relationship of Chrysodine staining with plant tissue components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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